molecular formula C16H15F3N2O3 B2950640 N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 1705094-63-8

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2950640
CAS No.: 1705094-63-8
M. Wt: 340.302
InChI Key: WDYVHDQQPBRVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a chemical compound of interest in basic research for its potential interaction with key biological targets. Research into structurally related compounds has highlighted the significance of sodium channel (NaV) inhibition as a mechanism for investigating pain signaling pathways. Voltage-gated sodium channels, particularly the NaV1.8 isoform, are critical mediators of electrical signaling in sensory neurons and are considered promising targets for modulating neuropathic and inflammatory pain . In vitro electrophysiological studies on specialized cell lines, such as pituitary cells, utilize compounds that modulate various ion currents, including voltage-gated sodium currents (I Na ), to elucidate complex ionic mechanisms and cellular excitability . This reagent is made available to the scientific community to facilitate such fundamental investigations into cellular physiology and signal transduction. Research using this compound may contribute to a deeper understanding of ion channel function and its role in neurological processes.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)13-6-2-1-5-12(13)15(24)20-9-11(22)10-21-8-4-3-7-14(21)23/h1-8,11,22H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYVHDQQPBRVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-(trifluoromethyl)benzoic acid with 2-oxo-1,2-dihydropyridine derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group in the dihydropyridine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: CGP 20712A

Structure: CGP 20712A (2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]phenoxy]propyl]amino]ethoxy]-benzamide) shares the benzamide core and trifluoromethyl group with the target compound. However, its side chain contains an imidazolylphenoxy group instead of a dihydropyridinone ring. Pharmacological Target: CGP 20712A is a well-characterized β-adrenergic receptor antagonist, demonstrating selectivity for β1-adrenergic receptors . Key Differences:

  • The imidazolylphenoxy group in CGP 20712A likely enhances lipophilicity and receptor binding compared to the dihydropyridinone in the target compound.
  • The dihydropyridinone moiety may improve aqueous solubility due to its polar lactam structure. Reference:

Structural Analog: 2-(Methyloxy)-N-[...]-bis(trifluoromethyl)benzamide Napadisylate

Structure: This compound features a bis(trifluoromethyl)benzamide core with a methyloxy group and a napadisylate counterion. Key Differences:

  • The napadisylate salt form enhances solubility and stability, which are critical for oral bioavailability.
  • Reference:

Other GPCR-Targeting Benzamides

Compounds like L742791 and SB251023 (from ) share benzamide-related scaffolds but diverge in substituents. For example:

  • L742791 : Contains an iodobenzenesulfonamide group, targeting 5-HT receptors.
  • SB251023: Features a phosphonic acid group, enhancing polarity for kinase interactions. Implications: The target compound’s dihydropyridinone and hydroxypropyl groups may position it for unique GPCR or ion channel modulation, though experimental confirmation is required. Reference:

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target Salt Form/Counterion Reference
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide Benzamide 2-(trifluoromethyl), 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl Unknown (hypothesized GPCR) None N/A
CGP 20712A Benzamide Imidazolylphenoxy, trifluoromethyl β1-adrenergic receptor None
2-(Methyloxy)-N-...-bis(trifluoromethyl)benzamide napadisylate Benzamide Bis(trifluoromethyl), methyloxy GlyT1 transporter Napadisylate

Research Findings and Implications

  • Solubility and Bioavailability: The dihydropyridinone ring in the target compound may confer better solubility than CGP 20712A’s imidazolylphenoxy group, though salt forms (e.g., napadisylate in ) remain superior for drug formulation .
  • Receptor Selectivity: Structural variations in side chains (e.g., dihydropyridinone vs. imidazolylphenoxy) suggest divergent receptor interactions. Computational modeling or binding assays are needed to validate targets.
  • Metabolic Stability: The trifluoromethyl group in all analogs likely reduces metabolic degradation, but the dihydropyridinone’s susceptibility to hydrolysis requires investigation.

Biological Activity

N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a complex organic compound notable for its unique structural features, including a trifluoromethyl group that enhances lipophilicity and biological activity. Its molecular formula is C16H16F3N2O2, and it has been studied for various pharmacological applications, particularly in the modulation of neurotransmitter receptors.

This compound is primarily recognized for its inhibitory effects on AMPA and kainate receptors, which are critical for synaptic transmission in the central nervous system. Such properties suggest its potential utility in treating neurological disorders such as epilepsy and anxiety disorders. The selective inhibition of certain receptor subtypes may lead to fewer side effects compared to non-selective compounds.

Pharmacological Applications

Research indicates that this compound can serve as a neuroactive agent due to its ability to modulate glutamatergic neurotransmission. Dysfunction in this system has been implicated in various neurological diseases, making this compound a candidate for further investigation in therapeutic contexts .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse chemical reactivity. In studies comparing similar compounds, it was observed that variations in structural components could significantly alter biological activity. For instance, the presence of different substituents on the pyridine ring can influence receptor binding affinity and selectivity .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
N-(4-trifluoromethylphenyl)acetamideContains trifluoromethyl groupSimpler structure with no dihydropyridine
3-(trifluoromethyl)-4-hydroxybenzamideHydroxyl group on benzene ringLacks the dihydropyridine moiety
2-(trifluoromethyl)-N-(pyridin-3-yl)acetamidePyridine instead of dihydropyridineDifferent nitrogen heterocycle

The unique combination of a trifluoromethyl group and a dihydropyridine moiety contributes to the compound's distinctive pharmacological profile, allowing it to act effectively as both a neuroactive agent and a selective receptor modulator.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AMPA receptors with an IC50 value indicating potent action. Such findings align with the compound's potential application in managing conditions characterized by excessive excitatory neurotransmission .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in seizure models. Preliminary results suggest that it may reduce seizure frequency and severity, further supporting its role as a therapeutic agent for epilepsy .

Clinical Implications

Given its mechanism of action and biological activity, there is considerable interest in advancing this compound through clinical trials to evaluate its safety and efficacy in humans. The potential for fewer side effects due to selective receptor targeting makes it an attractive candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.